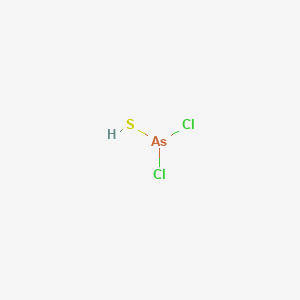
Arsorodichloridothious acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsorodichloridothious acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of arsenic, chlorine, and sulfur atoms within its molecular structure, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of arsorodichloridothious acid typically involves the reaction of arsenic trichloride with thiourea under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at a temperature range of 50-70°C. The reaction can be represented as follows:
AsCl3+CS(NH2)2→As(SCNH2)2Cl+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Arsorodichloridothious acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic pentachloride and sulfur dioxide.
Reduction: Reduction reactions can convert it into arsenic trichloride and hydrogen sulfide.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products
Oxidation: Arsenic pentachloride and sulfur dioxide.
Reduction: Arsenic trichloride and hydrogen sulfide.
Substitution: Various halogenated derivatives depending on the substituent used.
Applications De Recherche Scientifique
Arsorodichloridothious acid has found applications in several scientific research areas:
Chemistry: It is used as a reagent in the synthesis of organoarsenic compounds and as a catalyst in certain organic reactions.
Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on cellular processes.
Industry: It is utilized in the manufacturing of specialty chemicals and as an intermediate in the production of other arsenic-containing compounds.
Mécanisme D'action
The mechanism by which arsorodichloridothious acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial effects. The pathways involved include the inhibition of metabolic enzymes and interference with cellular respiration.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsenic Trichloride: Shares the arsenic and chlorine components but lacks sulfur.
Thiourea: Contains sulfur and nitrogen but no arsenic.
Arsenic Pentachloride: An oxidized form of arsenic trichloride with additional chlorine atoms.
Uniqueness
Arsorodichloridothious acid is unique due to its combination of arsenic, chlorine, and sulfur atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
163546-84-7 |
|---|---|
Formule moléculaire |
AsCl2HS |
Poids moléculaire |
178.90 g/mol |
Nom IUPAC |
dichloroarsinothious acid |
InChI |
InChI=1S/AsCl2HS/c2-1(3)4/h4H |
Clé InChI |
DHAKCCBMWQRAGZ-UHFFFAOYSA-N |
SMILES canonique |
S[As](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-](/img/structure/B12569929.png)
![Propanamide, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12569936.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide](/img/structure/B12569942.png)


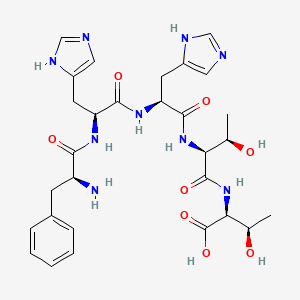
![2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B12569964.png)
![4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B12569969.png)
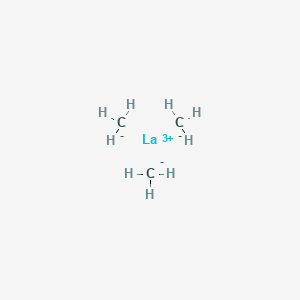
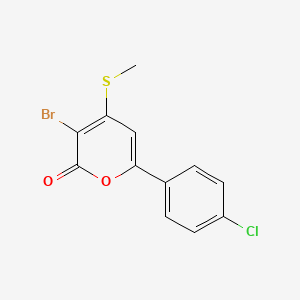
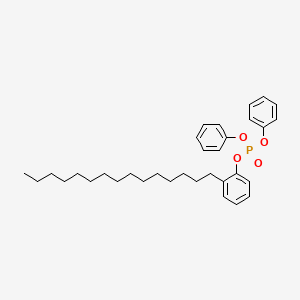
![N-[2-(1H-Imidazol-1-yl)ethyl]acetamide](/img/structure/B12570008.png)
![N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12570011.png)

